3-Cyclohexyl-3-hydroxy-2-phenylpropanoic acid
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Overview
Description
3-Cyclohexyl-3-hydroxy-2-phenylpropanoic acid is an organic compound with the molecular formula C15H20O3 It is characterized by a cyclohexyl group, a hydroxy group, and a phenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-3-hydroxy-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with benzaldehyde, followed by the addition of ethyl chloroacetate. The resulting intermediate is then hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-3-hydroxy-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Formation of 3-cyclohexyl-3-oxo-2-phenylpropanoic acid
Reduction: Formation of 3-cyclohexyl-3-hydroxy-2-phenylpropanol
Substitution: Formation of nitro or halogenated derivatives of the phenyl group
Scientific Research Applications
3-Cyclohexyl-3-hydroxy-2-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-3-hydroxy-2-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-3-phenylpropanoic acid: Similar structure but lacks the cyclohexyl group.
3-Phenylpropanoic acid: Lacks both the hydroxy and cyclohexyl groups.
2-Cyclohexyl-3-hydroxy-3,3-diphenylpropanoic acid: Contains an additional phenyl group.
Uniqueness
3-Cyclohexyl-3-hydroxy-2-phenylpropanoic acid is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
5449-32-1 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-cyclohexyl-3-hydroxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C15H20O3/c16-14(12-9-5-2-6-10-12)13(15(17)18)11-7-3-1-4-8-11/h1,3-4,7-8,12-14,16H,2,5-6,9-10H2,(H,17,18) |
InChI Key |
FELKSHAELBQVRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C(C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
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